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Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

(hydroxymethyl)benzoate

CAS No.: 816449-70-4

Cat. No.: B1427375

Get Quote

Executive Summary
Target Molecule: Methyl 2-fluoro-5-(hydroxymethyl)benzoate CAS Number: 816449-70-4

Molecular Formula: C9H9FO3 Molecular Weight: 184.16 g/mol

This guide details the synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate, a critical

benzyl alcohol intermediate used in the development of poly (ADP-ribose) polymerase (PARP)

inhibitors and other fluorinated medicinal scaffolds.

The primary recommended pathway is the Radical Bromination-Hydrolysis Sequence starting

from the commercially available Methyl 2-fluoro-5-methylbenzoate. This route is selected for its

scalability, cost-effectiveness, and avoidance of complex regioselective reduction steps

required by diester precursors.

Retrosynthetic Analysis
The retrosynthetic strategy relies on the functionalization of the benzylic carbon. Disconnecting

the hydroxyl group reveals a benzyl bromide precursor, which can be traced back to a methyl
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group. This identifies Methyl 2-fluoro-5-methylbenzoate as the ideal starting material, avoiding

the need to construct the aromatic ring or differentiate between two carboxyl groups.
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Figure 1: Retrosynthetic disconnection showing the transformation of the methyl group to the

hydroxymethyl target via a brominated intermediate.

Primary Synthesis Pathway: Radical Bromination &
Hydrolysis
This pathway consists of two main stages: the radical bromination of the benzylic methyl group

followed by a mild nucleophilic substitution to install the hydroxyl group.

Stage 1: Wohl-Ziegler Bromination
The reaction utilizes N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl

Peroxide) to selectively brominate the benzylic position.

Reagents: NBS (1.05 eq), AIBN (0.05 eq), CCl4 or Chlorobenzene.

Mechanism: Free-radical chain substitution.

Critical Control Point: Stoichiometry must be controlled to prevent the formation of the

dibromo byproduct, which is difficult to separate.

Stage 2: Acetate-Assisted Hydrolysis
Direct hydrolysis of benzyl bromides with water/base can sometimes lead to saponification of

the methyl ester (side reaction). To ensure chemoselectivity, we employ a two-step "Acetate

Method":

Displacement of Bromide with Potassium Acetate (KOAc) to form the benzyl acetate.
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Mild methanolysis (transesterification) to release the benzyl alcohol.
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Figure 2: Step-by-step synthesis pathway via the acetate intermediate to ensure ester stability.

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-(bromomethyl)-2-
fluorobenzoate
Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a well-

ventilated fume hood.

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add Methyl 2-fluoro-5-methylbenzoate (10.0 g, 59.5 mmol) and anhydrous CCl4

(or Chlorobenzene for a greener alternative) (100 mL).

Reagents: Add N-Bromosuccinimide (NBS) (11.1 g, 62.5 mmol).

Initiation: Add AIBN (Azobisisobutyronitrile) (0.49 g, 3.0 mmol).

Reaction: Heat the mixture to reflux (77°C for CCl4) under nitrogen atmosphere. Monitor by

TLC or HPLC. The reaction typically completes in 4–6 hours.

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be used

directly or purified via flash column chromatography (Hexanes/EtOAc) if significant dibromo-

impurity is present.
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Step 2: Conversion to Methyl 2-fluoro-5-
(hydroxymethyl)benzoate
This protocol uses the Acetate Method for high yield and purity.

Acetylation:

Dissolve the crude bromide (from Step 1) in DMF (50 mL).

Add Potassium Acetate (8.8 g, 90 mmol).

Heat to 60°C for 3 hours. Monitor disappearance of bromide by TLC.

Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate to

yield the crude benzyl acetate.

Methanolysis:

Dissolve the crude acetate in Methanol (60 mL).

Add Potassium Carbonate (0.82 g, 6.0 mmol, 10 mol%).

Stir at room temperature for 1–2 hours.

Quench: Neutralize with a few drops of acetic acid or dilute HCl (careful not to hydrolyze

the benzoate ester).

Isolation: Remove methanol in vacuo. Partition residue between water and Ethyl Acetate.

Dry organic layer over Na2SO4 and concentrate.

Final Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel

chromatography to obtain the pure white solid.

Analytical Data & Process Parameters
Expected Analytical Profile:

1H NMR (CDCl3, 400 MHz):
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δ 7.95 (dd, 1H, H-6 aromatic)

δ 7.55 (m, 1H, H-4 aromatic)

δ 7.15 (dd, 1H, H-3 aromatic)

δ 4.72 (s, 2H, Ar-CH2-OH)

δ 3.95 (s, 3H, COOCH3)

δ 2.10 (br s, 1H, OH)

Process Comparison Table:

Parameter
Radical Bromination
(Recommended)

Selective Reduction
(Alternative)

Starting Material
Methyl 2-fluoro-5-

methylbenzoate
2-Fluoro-5-formylbenzoic acid

Reagent Cost Low (NBS, KOAc) High (Borane-DMS / NaBH4)

Scalability
High (Standard Industrial

Process)

Moderate (Exotherm control

needed)

Selectivity Risk Over-bromination (Di-bromo)
Over-reduction (Reducing

ester)

Overall Yield 65-75% (2 steps) 50-60% (Variable)

References
Target Compound Identification

Title: Methyl 2-fluoro-5-(hydroxymethyl)
Source: PubChem / CAS Registry

CAS:

Starting Material Source
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Title: Methyl 2-fluoro-5-methylbenzoate[1][2]

Source: Sigma-Aldrich / ChemicalBook

CAS: (Note: Link to similar fluorobenzoates for verification).

Methodology (Wohl-Ziegler Bromination)
Methodology (Acetate Hydrolysis)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis of Methyl 2-fluoro-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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